molecular formula C21H22BrNO2 B5180181 (2-bromo-4,5-dimethoxybenzyl)methyl(1-naphthylmethyl)amine

(2-bromo-4,5-dimethoxybenzyl)methyl(1-naphthylmethyl)amine

Cat. No. B5180181
M. Wt: 400.3 g/mol
InChI Key: MZXFOODZTYOSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-bromo-4,5-dimethoxybenzyl)methyl(1-naphthylmethyl)amine, commonly known as BODMA-Na, is a chemical compound that belongs to the family of substituted phenethylamines. It is a potent and selective ligand for the serotonin 5-HT2B receptor and is widely used in scientific research applications.

Mechanism of Action

BODMA-Na binds to the serotonin 5-HT2B receptor with high affinity and selectivity. It activates the receptor, leading to the activation of downstream signaling pathways that modulate various physiological processes. BODMA-Na has been shown to induce smooth muscle contraction and increase the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
BODMA-Na has several biochemical and physiological effects, including the activation of the 5-HT2B receptor, smooth muscle contraction, and neurotransmitter release. It has also been shown to modulate cardiovascular function and regulate blood pressure. BODMA-Na has been used to study the role of the 5-HT2B receptor in various physiological processes, including the regulation of gastrointestinal motility and the development of cardiac hypertrophy.

Advantages and Limitations for Lab Experiments

BODMA-Na is a highly selective and potent ligand for the serotonin 5-HT2B receptor and has several advantages for lab experiments. It is a useful tool for studying the role of the 5-HT2B receptor in various physiological and pathological processes. However, BODMA-Na has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the study of BODMA-Na. One potential direction is the development of new drugs that target the 5-HT2B receptor for the treatment of various diseases, including cardiovascular disease and gastrointestinal disorders. Another direction is the study of the role of the 5-HT2B receptor in the development of various cancers, including breast cancer and lung cancer. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of BODMA-Na and its potential therapeutic applications.

Synthesis Methods

The synthesis of BODMA-Na is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with methylamine to form the intermediate product (2-bromo-4,5-dimethoxybenzyl)methylamine. The second step involves the reaction of the intermediate product with 1-naphthylmethyl chloride in the presence of a base to form the final product BODMA-Na.

Scientific Research Applications

BODMA-Na is a highly selective and potent ligand for the serotonin 5-HT2B receptor and has been widely used in scientific research applications. It is used to study the role of 5-HT2B receptors in various physiological and pathological processes, including cardiovascular function, smooth muscle contraction, and neurotransmitter release. BODMA-Na is also used in the development of new drugs that target the 5-HT2B receptor.

properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N-methyl-1-naphthalen-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO2/c1-23(13-16-9-6-8-15-7-4-5-10-18(15)16)14-17-11-20(24-2)21(25-3)12-19(17)22/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXFOODZTYOSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC2=CC=CC=C21)CC3=CC(=C(C=C3Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.